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Introduction

The Brilliant Blue G-250 protein assay, commonly known as the Bradford assay, is a rapid and
widely used colorimetric method for determining the concentration of proteins in solution.
Developed by Marion M. Bradford in 1976, this technique is valued for its simplicity, speed, and
sensitivity. The assay relies on the binding of the Coomassie Brilliant Blue G-250 dye to
proteins, which results in a spectral shift that can be measured using a spectrophotometer. This
method is compatible with many common laboratory reagents, making it a versatile tool in
protein research and drug development.[1]

Principle of the Assay

The Bradford assay is based on the change in the absorption spectrum of Coomassie Brilliant
Blue G-250 dye when it binds to proteins.[2] The dye can exist in three forms: a red cationic
form, a green neutral form, and a blue anionic form.[3] In the acidic conditions of the assay
reagent, the dye is predominantly in its doubly-protonated red cationic state, with a maximum
absorbance at 465-470 nm.[3][4] When the dye binds to proteins, primarily through electrostatic
interactions with basic amino acid residues (like arginine and lysine) and hydrophobic
interactions, it is stabilized in its unprotonated blue anionic form.[4][5] This protein-dye complex
exhibits a new absorbance maximum at approximately 595 nm.[2] The increase in absorbance
at 595 nm is directly proportional to the amount of protein in the sample.
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Below is a diagram illustrating the chemical principle of the Brilliant Blue G-250 assay.
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Principle of Brilliant Blue G-250 Protein Assay.

Assay Formats and Performance

The Brilliant Blue G-250 assay can be performed in various formats, including a standard
cuvette-based assay and a high-throughput microplate-based assay. The choice of format
depends on the sample volume and the number of samples to be analyzed. More sensitive,
modified versions of the assay have also been developed for the detection of low protein

concentrations.[6]
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Linear Range Minimum Sample Key
Assay Format .
(BSA) Detection Volume Advantages

Standard and

Standard Assay 100 - 1,500 widely used,
~20 ug 100 pL ]
(Cuvette) pg/mL suitable for fewer
samples.
Micro Assay Suitable for dilute
1-25pg/mL ~1 ug 1mL )
(Cuvette) protein samples.

High-throughput,

] 125 - 1,500 requires smaller
Microplate Assay ~1-2 ug 5-20puL
pg/mL sample volumes.
[718]
Increased
- sensitivity for
Modified _
) detecting low
Hydrophobic 0.5 - 15 pg/mL 50 ng 5uL ]
protein
Assay )
concentrations.

[6]

Experimental Protocols
Reagent Preparation

Brilliant Blue G-250 Reagent: To prepare the staining reagent, dissolve 100 mg of Coomassie
Brilliant Blue G-250 in 50 mL of 95% ethanol.[2] To this solution, add 100 mL of 85% (w/v)
phosphoric acid.[2] Once the dye has completely dissolved, dilute the mixture to a final volume
of 1 liter with deionized water.[2] The reagent should be stored at room temperature in a dark
bottle. If a precipitate forms over time, it can be removed by filtration.[9]

Protein Standard Preparation: A standard protein, such as Bovine Serum Albumin (BSA) or
Bovine Gamma Globulin (BGG), is used to generate a standard curve. Prepare a stock solution
of the standard protein at a concentration of 1 mg/mL or 2 mg/mL in a buffer that is compatible
with the assay. From this stock, prepare a series of dilutions within the linear range of the
chosen assay format.
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Standard Assay Protocol (Cuvette)

This protocol is suitable for determining protein concentrations in the range of 100 - 1,500
pg/mL.

o Prepare a series of protein standards with concentrations ranging from 100 pg/mL to 1,500
pug/mL. Also, prepare a blank containing only the buffer used for the standards.

» Pipette 100 pL of each standard, unknown sample, and the blank into separate test tubes.
e Add 5 mL of the Brilliant Blue G-250 reagent to each tube.
e Mix the contents of each tube thoroughly by vortexing.

 Incubate the tubes at room temperature for at least 5 minutes. The color is stable for up to
one hour.

o Set a spectrophotometer to a wavelength of 595 nm and zero the instrument using the blank.
o Measure the absorbance of each standard and unknown sample.

» Plot the absorbance of the standards versus their known concentrations to generate a
standard curve.

o Determine the concentration of the unknown samples by interpolating their absorbance
values on the standard curve.

Microplate Assay Protocol

This high-throughput protocol is ideal for a large number of samples and requires smaller
volumes.

» Prepare a series of protein standards with concentrations appropriate for the expected range
of the unknown samples.

e Pipette 5-20 pL of each standard, unknown sample, and a blank into separate wells of a 96-
well microplate.[8]
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e Add 200 pL of the Brilliant Blue G-250 reagent to each well.[10]

¢ Mix the contents of the wells thoroughly, for example, by using a plate shaker.
 Incubate the plate at room temperature for at least 5 minutes.

e Measure the absorbance at 595 nm using a microplate reader.

o Generate a standard curve and determine the concentration of the unknown samples as
described in the standard assay protocol.

The following diagram illustrates the general experimental workflow for the Brilliant Blue G-
250 assay.

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/product/b15544972?utm_src=pdf-body
https://www.itwreagents.com/download_file/product_infos/A6932/en/A6932_en.pdf
https://www.benchchem.com/product/b15544972?utm_src=pdf-body
https://www.benchchem.com/product/b15544972?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15544972?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Prepare Protein Standards
and Unknown Samples

Add Brilliant Blue G-250
Reagent to all samples

Incubate at Room
Temperature for =5 min

Measure Absorbance
at 595 nm

Plot Standard Curve
(Absorbance vs. Concentration)

:

Determine Concentration
of Unknown Samples

Click to download full resolution via product page
General Workflow for the Brilliant Blue G-250 Assay.

Interfering Substances
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The Bradford assay is compatible with many common laboratory reagents. However, certain
substances can interfere with the assay, leading to inaccurate protein concentration
measurements. The primary interfering substances are detergents and strongly alkaline
solutions.
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Substance Maximum Compatible Concentration
Detergents

Sodium Dodecyl Sulfate (SDS) 0.04%

Triton X-100 0.10%

Tween 20 0.06%

CHAPS 5%

Buffers and Salts

Tris 15M
HEPES 100 mM
MOPS 100 mM
PBS 0.125 mM
Ammonium Sulfate 1M
Sodium Chloride 1M

Other Reagents

Glycerol 10%
Sucrose 5%
EDTA 100 mM
Dithiothreitol (DTT) 5mM
Urea 3M
Ethanol 10%
Methanol 10%
Acetone 1%

Note: The compatibility of these substances can vary depending on the specific assay
conditions and the protein being measured. It is always recommended to test for interference in
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your specific sample matrix.[11]

Troubleshooting
Issue Possible Cause Solution
Protein concentration is too Concentrate the sample or use
Low Absorbance -
low. a more sensitive assay format.
Remove interfering substances
Interfering substances in the by dialysis or dilution. Ensure
sample. standards are prepared in the
same buffer as the samples.
] Protein concentration is too Dilute the sample to fall within
High Absorbance ) )
high. the linear range of the assay.
] o Use calibrated pipettes and
Inconsistent Results Pipetting errors.

ensure proper mixing.

Allow all reagents and samples
Reagents not at room N

to equilibrate to room
temperature.

temperature before use.

o _ High concentration of certain Dilute the sample to reduce
Precipitate Formation _
detergents. the detergent concentration.

Conclusion

The Brilliant Blue G-250 protein assay is a robust and reliable method for the quantification of
proteins in a variety of research and development settings. Its simplicity, speed, and sensitivity
make it an invaluable tool for scientists. By understanding the principles of the assay, following
standardized protocols, and being aware of potential interferences, researchers can obtain
accurate and reproducible protein concentration measurements.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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